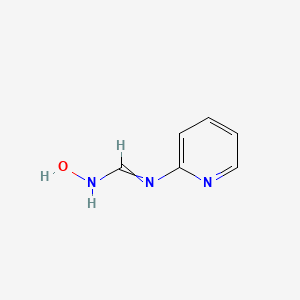

N-Hydroxy-N'-pyridin-2-ylmethanimidamide

Description

N-Hydroxy-N'-pyridin-2-ylmethanimidamide is a formamidine derivative characterized by a hydroxy group (-OH) attached to one nitrogen atom and a pyridin-2-yl group (a pyridine ring with a nitrogen atom at the 2-position) on the adjacent nitrogen.

Properties

IUPAC Name |

N-hydroxy-N'-pyridin-2-ylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-9-5-8-6-3-1-2-4-7-6/h1-5,10H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULRQFJDMCFPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00797201 | |

| Record name | N-Hydroxy-N'-pyridin-2-ylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00797201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69512-30-7 | |

| Record name | N-Hydroxy-N'-pyridin-2-ylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00797201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N-hydroxy-N’-2-pyridinyl- typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product under acidic conditions.

Industrial Production Methods

Industrial production of Methanimidamide, N-hydroxy-N’-2-pyridinyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N-hydroxy-N’-2-pyridinyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanimidamide, N-hydroxy-N’-2-pyridinyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methanimidamide, N-hydroxy-N’-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: HET0016: The 4-butyl-2-methylphenyl group confers high selectivity for inhibiting CYP4A/CYP4F enzymes, reducing 20-HETE production, which is implicated in tumor angiogenesis and vascular dysfunction . Trifluoromethyl Derivatives: The addition of a trifluoromethyl group (as in ) increases lipophilicity, which could enhance blood-brain barrier penetration—a critical factor in neuro-oncology applications.

Pyridine Positional Isomerism: The pyridin-2-yl group in the target compound versus pyridin-3-yl in alters hydrogen-bonding capabilities and electronic distribution.

Mutagenicity and DNA Interactions: N-hydroxy compounds like N-Hydroxy-2-aminofluorene form DNA adducts, leading to mutations and sister-chromatid exchanges.

Biological Activity

N-Hydroxy-N'-pyridin-2-ylmethanimidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C₈H₉N₃O) features a hydroxyl group attached to the nitrogen of an amidine structure, along with a pyridine ring. This unique structure contributes to its biological properties, particularly its ability to interact with various biological targets.

The compound exhibits its biological activity primarily through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as promising agents in cancer treatment, as they can induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research has shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of this compound can inhibit cell growth effectively in vitro, with IC₅₀ values in the low micromolar range.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 30b | HCT116 | 3.7 |

| 30b | MCF-7 | 1.2 |

| 30b | HEK 293 | 5.3 |

These results suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The compound has shown potential in inhibiting nitric oxide (NO) production in macrophage cell lines, which is crucial for reducing inflammation.

| Compound | NO Inhibition (%) | Concentration (µM) |

|---|---|---|

| 30b | 58.62 | 20 |

| Control | 82.84 | - |

This data illustrates the compound's potential utility in treating inflammatory diseases.

Case Studies

- In Vivo Studies : A representative study involving a human colon carcinoma xenograft model demonstrated that this compound exhibited significant antitumor activity, highlighting its efficacy in vivo and supporting its therapeutic potential beyond in vitro findings .

- Metabolic Stability : Further investigations into the metabolic stability of this compound revealed it maintains stability in biological systems compared to other hydroxamic acid-based HDAC inhibitors currently undergoing clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.